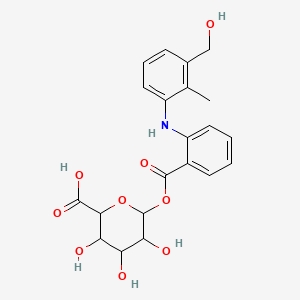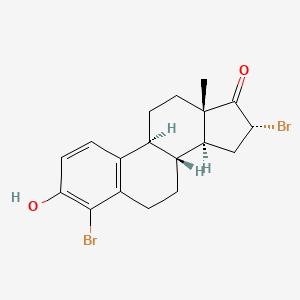
4,16a-Dibromoestrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,16a-Dibromoestrone is a chemically modified form of estrone, an estrogen steroid hormone. It plays a crucial role in various synthetic pathways, particularly in the production of other complex estrogenic compounds. The addition of bromine atoms at specific positions on the estrone skeleton alters its chemical and physical properties, making it a valuable intermediate in organic and medicinal chemistry research.
Synthesis Analysis
The synthesis of compounds like 4,16a-Dibromoestrone involves multi-step chemical reactions, including bromination. A notable approach for synthesizing estrogen derivatives involves the controlled stereospecific alkaline hydrolysis of tribromoestrone derivatives, followed by selective glucuronidation of the hydrolyzed product (Numazawa et al., 1981). This method highlights the importance of precise control over reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
The molecular structure of 4,16a-Dibromoestrone is characterized by the presence of bromine atoms, which significantly influence its chemical behavior and interactions. Studies involving steroidal D-ring α-hydroxyimines provide insights into the molecular structure and stability of such compounds, suggesting that substitutions on the steroidal skeleton can lead to stable adducts with potential biological implications (Miyairi et al., 1991).
Chemical Reactions and Properties
4,16a-Dibromoestrone's chemical reactivity is influenced by the bromine substituents, which make it a versatile reactant for further functionalization. For instance, the synthesis of aminoestrone derivatives demonstrates the compound's utility in regiospecific transformations and highlights its role in producing estrogen analogs with varied biological activities (Numazawa & Kimura, 1983).
Physical Properties Analysis
The physical properties of 4,16a-Dibromoestrone, such as melting point, solubility, and crystal structure, are critical for its handling and application in synthetic processes. These properties are influenced by the molecular structure and the presence of bromine atoms. Research on similar steroidal compounds offers insights into how structural modifications can affect physical properties and stereochemistry, potentially affecting the compound's solubility and crystalline form (Frank et al., 2007).
Scientific Research Applications
Radiopharmaceutical Applications : A study by Spicer et al. (1977) explored the use of radiobromine-labeled compounds, specifically 82 Br-2,4-dibromoestrone, for radiopharmaceutical applications. This compound showed potential for liver and gallbladder function studies due to its rapid blood clearance and excretion in bile, with a radiation exposure dose less than 131 I-Rose Bengal (Spicer et al., 1977).
Tumor Imaging and Assessment : Research by Maggs et al. (1992) on 2,4-dibromo-17β-oestradiol (2,4-DBE2), a compound related to 4,16a-Dibromoestrone, indicated its potential use in tumor imaging and assessment. The study found extensive metabolic transformations of 2,4-DBE2 in rats, with almost complete oxidation to 2,4-DB-oestrone and further metabolism to 2,4-DB-16α-hydroxyoesterone and 2,4-DB-oestriol (Maggs et al., 1992).
Estrogen Receptor Binding : Swaneck and Fishman (1988) investigated the interactions of 16α-hydroxyestrone, a metabolite of estradiol related to 4,16a-Dibromoestrone, with estrogen receptors in human breast cancer cells. They found that 16α-hydroxyestrone binds extensively and irreversibly to nuclear protein species corresponding to the estrogen receptor, suggesting a role in the mechanism of malignant transformation in estrogen target tissues (Swaneck & Fishman, 1988).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S,16R)-4,16-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O2/c1-18-7-6-10-9-4-5-15(21)16(20)12(9)3-2-11(10)13(18)8-14(19)17(18)22/h4-5,10-11,13-14,21H,2-3,6-8H2,1H3/t10-,11-,13+,14-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALNGSHUZXVAOU-BUSPIDHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,16a-Dibromoestrone | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

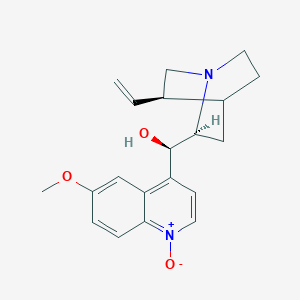
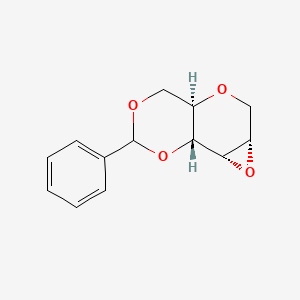
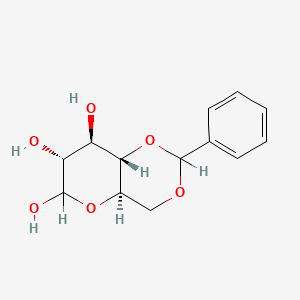
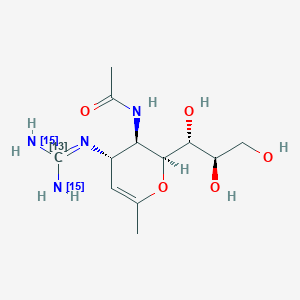
![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)
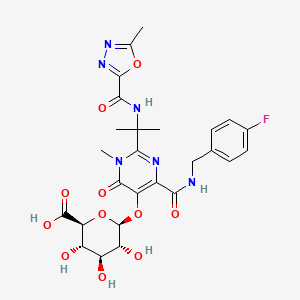
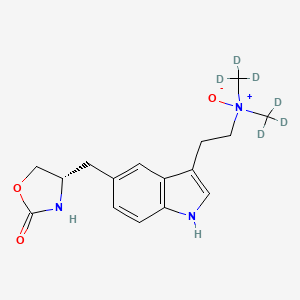
![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)
![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)
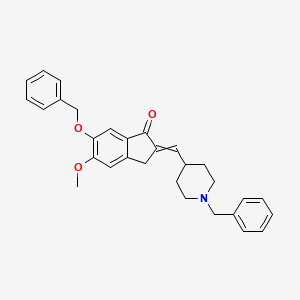
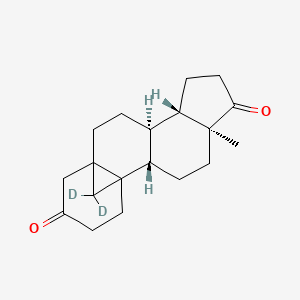
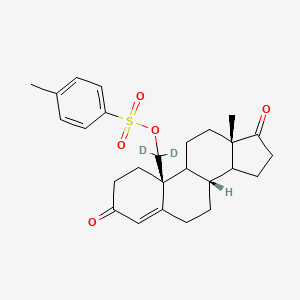
![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)
